(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
Overview
Description
®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid is a compound with significant importance in organic chemistry. It is often used as a protecting group for amino acids and peptides due to its stability under various reaction conditions. The compound’s structure includes a pyrrolidine ring, a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group is introduced to the amino-substrate, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of di-tert-butyl dicarbonate and appropriate bases under controlled temperature and pressure conditions allows for the large-scale production of ®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reagents like oxalyl chloride in methanol for mild deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified for various applications .
Scientific Research Applications
®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of ®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid involves the protection of amino groups by forming a stable Boc group. This prevents the amino group from participating in unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amino group .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acid
- ®-2-Amino-5-(tert-butoxycarbonyl)amino)pentanoic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a methylene group at the 4-position of the pyrrolidine ring. This structural feature provides distinct reactivity and stability compared to other Boc-protected compounds .
Properties
IUPAC Name |
(2R)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLGRIBXGPATMA-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.